

# Application Note: NMR Characterization of Omeprazole Sulfone

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## Compound of Interest

Compound Name: Omeprazole sulfone

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## Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of **omeprazole sulfone**, a significant metabolite and impurity of the proton pump inhibitor omeprazole.[1] We present comprehensive  $^1\text{H}$  and  $^{13}\text{C}$  NMR data, along with standardized experimental protocols for sample preparation and spectral acquisition. This information is critical for the identification, quantification, and purity assessment of **omeprazole sulfone** in pharmaceutical development and quality control.

## Introduction

Omeprazole is a widely used medication for treating conditions related to excessive stomach acid. During its metabolism and synthesis, omeprazole can be oxidized to form **omeprazole sulfone**. [1] As a key related substance, the accurate characterization of **omeprazole sulfone** is essential for ensuring the quality and safety of omeprazole-containing pharmaceutical products. NMR spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of small molecules like **omeprazole sulfone**. This application note provides the necessary NMR data and protocols to facilitate this analysis.

## NMR Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments for **omeprazole sulfone**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Omeprazole Sulfone**

Protons	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent
$\text{CH}_3$ (pyridine ring)	2.25	s	-	$\text{CDCl}_3$
$\text{CH}_3$ (pyridine ring)	2.31	s	-	$\text{CDCl}_3$
$\text{OCH}_3$ (benzimidazole ring)	3.72	s	-	$\text{CDCl}_3$
$\text{OCH}_3$ (pyridine ring)	3.84	s	-	$\text{CDCl}_3$
$\text{CH}_2$	4.94	s	-	$\text{CDCl}_3$
CH (benzimidazole ring)	6.99	s	-	$\text{CDCl}_3$
CH (benzimidazole ring)	7.00	s	-	$\text{CDCl}_3$
CH (benzimidazole ring)	7.62	d	7.6	$\text{CDCl}_3$
CH (pyridine ring)	8.15	s	-	$\text{CDCl}_3$

Data sourced from patent CN106866629A.[\[2\]](#)

## Table 2: $^{13}\text{C}$ NMR Spectroscopic Data for Omeprazole Sulfone

A complete, publicly available, and fully assigned  $^{13}\text{C}$  NMR dataset for **omeprazole sulfone** is not readily available in the searched literature. However, partial spectra and the presence of signals have been noted in research documents.[3] For researchers requiring definitive  $^{13}\text{C}$  NMR characterization, it is recommended to acquire the spectrum experimentally following the protocols outlined below. The expected signals would correspond to the aromatic and aliphatic carbons of the benzimidazole and pyridine rings, the methyl groups, the methoxy groups, and the methylene bridge.

## Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of **omeprazole sulfone**.

### Protocol 1: Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **omeprazole sulfone** standard or the sample containing the analyte.
- **Solvent Selection:** Choose a suitable deuterated solvent. Based on available data, Chloroform-d ( $\text{CDCl}_3$ ) is a good starting point.[2] Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) can also be used.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- **Internal Standard:** For quantitative analysis (qNMR), add a known amount of a suitable internal standard.

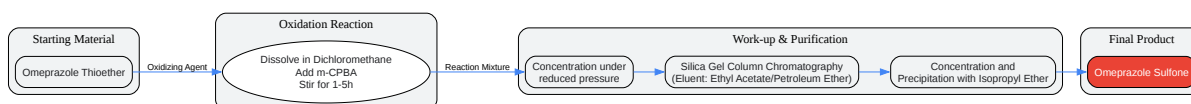
### Protocol 2: NMR Data Acquisition

- **Instrument:** A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  - Number of Scans: 16 to 64 scans, depending on the sample concentration.
  - Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay (e.g., 5 times the longest  $T_1$ ) is necessary.
  - Acquisition Time (aq): 2-4 seconds.
  - Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30' on Bruker instruments).
  - Number of Scans: 1024 to 4096 scans or more, as the  $^{13}\text{C}$  nucleus is less sensitive.
  - Relaxation Delay (d1): 2 seconds.
  - Acquisition Time (aq): 1-2 seconds.
  - Spectral Width (sw): A range of 0 to 200 ppm is standard.

## Visualization of Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of **omeprazole sulfone**, which is a common method for generating a reference standard.



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Caption: Synthesis workflow for **Omeprazole Sulfone**.

## Conclusion

This application note provides essential  $^1\text{H}$  NMR data and standardized protocols for the characterization of **omeprazole sulfone**. While a complete public  $^{13}\text{C}$  NMR dataset remains to be consolidated, the provided protocols will enable researchers to obtain this information reliably. The presented data and methodologies are invaluable for the accurate identification and quality control of omeprazole and its related substances in a research and industrial setting.

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## References

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